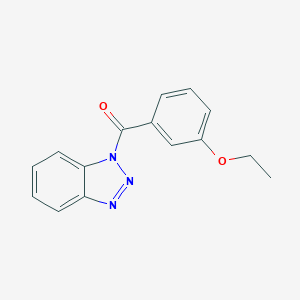
1H-benzotriazol-1-yl(3-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzotriazol-1-yl(3-ethoxyphenyl)methanone, commonly known as BEMP, is a chemical compound that has gained significant attention in the fields of materials science and medicinal chemistry. BEMP belongs to the class of benzotriazole derivatives, which are widely used as corrosion inhibitors, UV stabilizers, and photoinitiators.
Mécanisme D'action
The mechanism of action of BEMP is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. BEMP inhibits the activity of HDACs, which results in the accumulation of acetylated histones and the activation of pro-apoptotic genes. BEMP has also been shown to induce the generation of reactive oxygen species (ROS), which can cause DNA damage and lead to cell death.
Biochemical and Physiological Effects:
BEMP has been shown to have both biochemical and physiological effects. In cancer cells, BEMP induces apoptosis, which is characterized by the fragmentation of DNA, the activation of caspases, and the cleavage of PARP. BEMP has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. In addition, BEMP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
BEMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. BEMP is also highly soluble in organic solvents, which makes it easy to handle in lab experiments. However, BEMP has some limitations as well. It is a potent inhibitor of HDACs, which can lead to off-target effects. In addition, BEMP has poor aqueous solubility, which can limit its use in biological assays.
Orientations Futures
There are several future directions for the research on BEMP. One of the most promising areas is the development of BEMP-based anticancer drugs. BEMP has shown promising results in preclinical studies, and further research is needed to optimize its pharmacokinetic and pharmacodynamic properties. Another area of interest is the development of BEMP-based corrosion inhibitors. BEMP has shown excellent corrosion inhibition properties, and further research is needed to optimize its performance in various environments. Finally, BEMP has potential applications in the field of materials science, such as in the development of UV stabilizers and photoinitiators. Further research is needed to explore these applications in more detail.
Conclusion:
In conclusion, BEMP is a chemical compound that has gained significant attention in the fields of materials science and medicinal chemistry. BEMP has potential applications as a corrosion inhibitor, UV stabilizer, photoinitiator, and anticancer agent. BEMP inhibits the activity of HDACs, induces apoptosis in cancer cells, and has anti-inflammatory effects. BEMP has several advantages for lab experiments, but it also has some limitations. Further research is needed to optimize the properties of BEMP and explore its potential applications in various fields.
Méthodes De Synthèse
BEMP can be synthesized through a multistep process involving the reaction of 3-ethoxybenzaldehyde with 2-aminobenzoic acid, followed by the condensation of the resulting product with triethylorthoformate and triethylamine. The final product is obtained by the reaction of the intermediate with benzotriazole and trifluoroacetic anhydride. The purity of the synthesized BEMP can be confirmed through various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.
Applications De Recherche Scientifique
BEMP has been extensively studied for its potential applications in various fields. In materials science, BEMP has been used as a corrosion inhibitor for metals such as aluminum, copper, and steel. BEMP forms a protective layer on the metal surface, which prevents the metal from reacting with the environment. In medicinal chemistry, BEMP has shown promising results as an anticancer agent. BEMP induces apoptosis in cancer cells by inhibiting the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
benzotriazol-1-yl-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-12-7-5-6-11(10-12)15(19)18-14-9-4-3-8-13(14)16-17-18/h3-10H,2H2,1H3 |
Clé InChI |
MYRVFCLSBBCXMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)



![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-4-methylbenzamide](/img/structure/B249957.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)

![2-phenoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249968.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B249970.png)
![N-isopropyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B249971.png)

![N-[2-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B249973.png)
![2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B249975.png)
![2-(2,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B249976.png)